

HaloPROTAC-E endogenous VPS34 complex degradation validation

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Compound Focus: HaloPROTAC-E

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Quantitative Degradation Performance

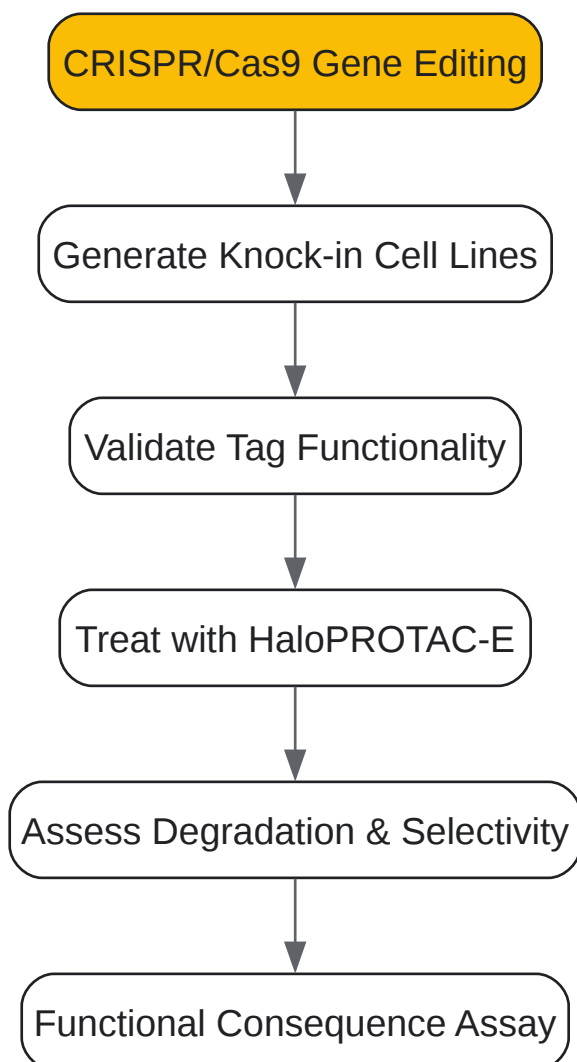
The table below summarizes the key experimental data validating **HaloPROTAC-E**'s efficacy in degrading the endogenous VPS34 complex.

| Performance Metric | HaloPROTAC-E Result | Experimental Context |
|------------------------------------|--|---|
| DC ₅₀ (Potency) | 3-10 nM [1] [2] [3] | Degradation of Halo-tagged SGK3 and VPS34 in HEK293 knock-in cell lines [1] |
| D _{max} (Max Degradation) | ~95% at 48 hours [1] [2] | Steady-state depletion of Halo-tagged SGK3 [1] |
| Degradation Speed | ~50% degradation after 30 minutes [1] [2] | Depletion of Halo-tagged SGK3 [1] |
| Selectivity | Selective degradation of the Halo-tagged VPS34 complex only; no other proteins were significantly degraded in quantitative global proteomics [1] [2] | VPS34 complex includes VPS34, VPS15, Beclin1, and ATG14 [1] |

| Performance Metric | HaloPROTAC-E Result | Experimental Context |
|--------------------|---|---|
| Key Comparison | More potent and induced greater steady-state degradation than the previous compound HaloPROTAC3 [1] | Degradation of Halo-tagged endogenous VPS34 [1] |

Experimental Workflow for Validation

The validation of **HaloPROTAC-E** involved a specific workflow, from cell line engineering to functional assessment, as visualized below.



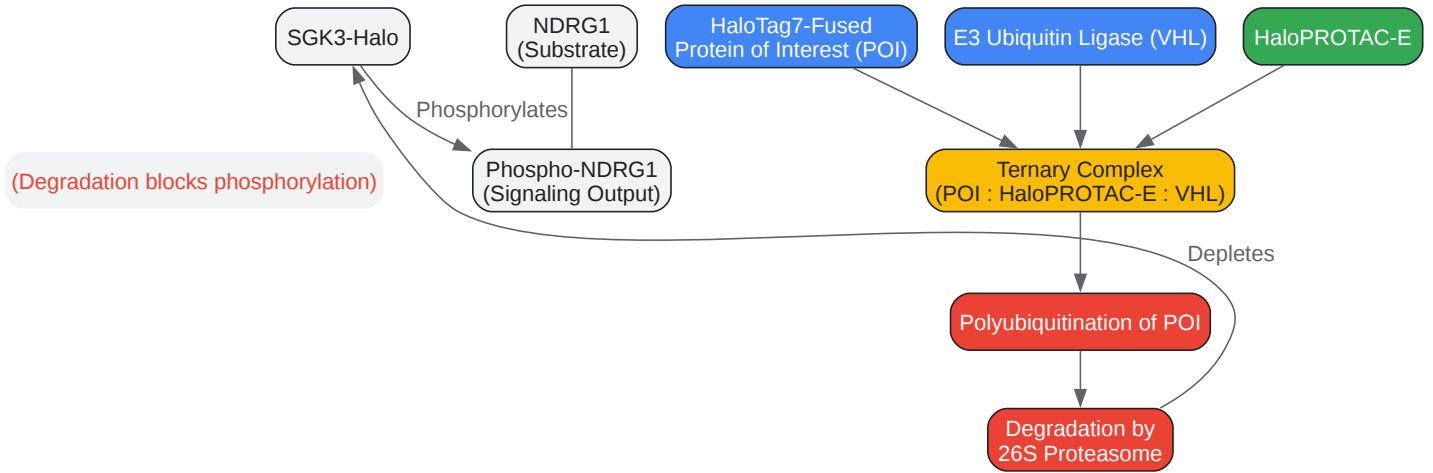
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The key methodological details for each stage are:

- **Cell Line Generation [1]:** CRISPR/Cas9 technology was used to create HEK293 cell lines with the endogenous VPS34 or SGK3 genes fused to HaloTag7. For VPS34, the tag was attached to the N-terminus, while for SGK3, it was attached to the C-terminus to avoid interfering with its functional PX domain.
- **Functional Validation [1]:** Before degradation experiments, the functionality of the tagged proteins was confirmed. This included verifying correct **endosomal localization** (co-localization with Rab5 marker) and demonstrating that the HaloTag did not disrupt the assembly or native function of the VPS34 complex (VPS34, VPS15, Beclin1, ATG14).
- **Degradation & Selectivity Assays [1]**
 - **Immunoblotting (Western Blot):** Used to measure the time- and dose-dependent degradation of the Halo-tagged proteins and other complex components.
 - **Quantitative Global Proteomics:** The most critical assay for confirming selectivity. This method quantitatively analyzed thousands of proteins in the cell to verify that only the Halo-tagged VPS34 complex members were degraded, with no other significant off-targets.
- **Functional Consequence [1]:** The functional impact of SGK3 degradation was confirmed by measuring the downstream **phosphorylation of its substrate, NDRG1**, which was blocked upon **HaloPROTAC-E** treatment.

Biological Pathway & Mechanism

HaloPROTAC-E degrades target proteins by harnessing the cell's own ubiquitin-proteasome system, with the VPS34-SGK3 axis serving as a key biological validation model.



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- **Molecular Mechanism:** **HaloPROTAC-E** is a heterobifunctional molecule that acts as a chemical bridge [4] [5]. One end covalently binds to the HaloTag7 fused to your protein of interest. The other end recruits the cellular VHL E3 Ubiquitin Ligase. This forced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome [1].
- **The VPS34-SGK3 Axis:** VPS34, a class III PI3-Kinase, produces a lipid signal (PtdIns3P) on endosomes. SGK3 kinase, which is recruited to endosomes via its PX domain, becomes activated by this signal. Activated SGK3 then phosphorylates downstream substrates like NDRG1. This axis is implicated in cancer cell resistance to therapies targeting related pathways [1]. **HaloPROTAC-E**-mediated degradation of SGK3 effectively blocks this downstream signaling, as demonstrated by reduced NDRG1 phosphorylation [1].

Key Insights for Researchers

- **Primary Application:** **HaloPROTAC-E** is primarily a powerful **research tool** for target validation and functional studies, especially when combined with CRISPR/Cas9 for endogenous protein tagging [1].
- **Catalytic Activity:** Like other PROTACs, **HaloPROTAC-E** operates catalytically. A single molecule can theoretically mediate multiple rounds of degradation, leading to a profound and sustained effect even at low concentrations [5].

- **Advantage Over Inhibitors:** Degrading a protein (rather than just inhibiting its activity) completely abolishes all its functions, including scaffolding roles, providing a more definitive method for probing biological function [4] [5].

HaloPROTAC-E is not a therapeutic agent but an excellent experimental tool. Its high potency, selectivity, and reversibility make it a superior choice for knocking down HaloTag7-fused endogenous proteins with minimal off-target effects compared to earlier versions like HaloPROTAC3.

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